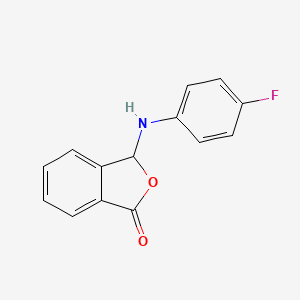

3-(4-Fluoro-phenylamino)-3H-isobenzofuran-1-one

Description

Evolution of Isobenzofuranone Research

Isobenzofuranones, characterized by a fused benzene and furanone ring system, have garnered sustained interest due to their structural versatility and biological activity. Early studies focused on naturally occurring derivatives, such as hydrastine, a benzofuranoid alkaloid isolated from Hydrastis canadensis. The discovery of antioxidant isobenzofuranones from fungal sources, including 4,6-dihydroxy-5-methoxy-7-methylphthalide, highlighted their potential in drug discovery. Synthetic advancements, such as the aryl iodine-catalyzed divergent synthesis of isobenzofuranones, expanded accessibility to structurally diverse analogs, enabling systematic exploration of their physicochemical and pharmacological properties.

Significance of 3-(4-Fluoro-phenylamino)-3H-isobenzofuran-1-one in Scientific Literature

While direct studies on this compound remain limited, its structural features align with bioactive isobenzofuranone derivatives. The phenylamino group at position 3 introduces hydrogen-bonding capabilities, while the 4-fluoro substituent enhances electronic modulation—a strategy employed in optimizing drug-like properties. Comparative analysis with analogs like QOET-3, an isobenzofuranone with anti-Acanthamoeba activity, suggests potential bioactivity mediated by similar lactone-ring interactions.

Position Within the Broader Framework of Heterocyclic Chemistry

Isobenzofuranones belong to the heterocyclic family, where oxygen and nitrogen atoms introduce polarity and reactivity. The compound’s fused bicyclic system (C$${13}$$H$${8}$$FNO$$_{2}$$) shares structural homology with phthalides and isocoumarins, classes known for antimicrobial and anticancer effects. The 4-fluoro-phenylamino moiety distinguishes it from simpler derivatives, positioning it as a hybrid structure merging aromatic amine and fluorinated pharmacophores—a design principle observed in kinase inhibitors and antimicrobial agents.

Historical Development of Phenylamino-Substituted Isobenzofuranones

The introduction of amino groups to isobenzofuranones emerged from efforts to enhance solubility and target affinity. Early synthetic routes relied on nucleophilic aromatic substitution, but modern methods employ organocatalytic oxidative lactonization, as demonstrated in the synthesis of 3-aryl isobenzofuranones. The incorporation of fluorine, as in this compound, reflects a broader trend in medicinal chemistry to exploit fluorine’s electronegativity for improved metabolic stability and binding selectivity.

Table 1: Comparative Analysis of Isobenzofuranone Derivatives

Properties

IUPAC Name |

3-(4-fluoroanilino)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQKCVWRZPCHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenylamino)-3H-isobenzofuran-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenylamino)-3H-isobenzofuran-1-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of isobenzofuran-1(3H)-ones possess significant antioxidant properties. In particular, compounds similar to 3-(4-Fluoro-phenylamino)-3H-isobenzofuran-1-one have been studied for their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .

Antiplatelet Activity

Studies have shown that certain isobenzofuran derivatives exhibit potent antiplatelet activity. For instance, compounds structurally related to this compound may inhibit platelet aggregation induced by various agonists, thereby potentially serving as therapeutic agents in preventing thrombotic events .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has identified various isobenzofuran derivatives as effective against a range of pathogens, suggesting that this compound could be developed into a novel antimicrobial agent .

Fluorescent Probes in Biological Research

Recent advancements have highlighted the use of isobenzofuran derivatives as fluorescent probes for biological imaging. The compound's ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells. Specifically, modifications of the isobenzofuran structure have been utilized to create ligands that selectively bind to sigma receptors, which are implicated in various neurological disorders .

Computational Studies

Computational chemistry methods, such as Density Functional Theory (DFT), have been employed to study the electronic properties of this compound. These studies provide insights into the compound's reactivity and interaction with biological targets, aiding in the rational design of new derivatives with enhanced efficacy .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of several isobenzofuran derivatives, including those similar to this compound. The results demonstrated that these compounds exhibited varying degrees of radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antiplatelet Mechanism Investigation

Investigations into the antiplatelet mechanisms revealed that certain derivatives could inhibit cyclooxygenase enzymes, leading to reduced thromboxane production and subsequent platelet aggregation inhibition. This mechanism highlights the potential of this compound in cardiovascular therapeutics .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenylamino)-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The isobenzofuranone core (C₈H₅O₂) is common among analogs, but substituents at the 3-position significantly influence biological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural Comparison of Isobenzofuranone Derivatives

Key Observations :

- Electron-Withdrawing Groups : The 4-fluoro substituent in the target compound enhances electronegativity compared to methoxy (electron-donating) in CAS 59742-45-9 . This affects reactivity and binding interactions.

- Dimeric Structures: Phenolphthalein and compound 10 () have bis-phenyl substituents, contributing to higher molecular weights and distinct applications (e.g., pH sensing vs. enzyme inhibition).

Table 2: Spectroscopic Data of Selected Compounds

Pharmacological and Industrial Relevance

- Anticonvulsant Activity: KRS-5Me-4-F (a cyclohexenone analog) showed activity in electroshock seizure models, suggesting that the 4-fluoroaniline group may contribute to CNS activity .

- Antibacterial/Antiviral Properties: Pyrazole-substituted isobenzofuranones () exhibit anti-HIV activity, highlighting the scaffold's versatility.

- Enzyme Inhibition : Dichloro derivatives () inhibit thymidylate synthase, a cancer therapy target.

Biological Activity

3-(4-Fluoro-phenylamino)-3H-isobenzofuran-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure that includes a 4-fluoro-phenylamino group attached to an isobenzofuran backbone. This specific arrangement may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been tested against various viral strains, demonstrating significant inhibition of viral replication in vitro.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies have reported its effectiveness in inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation markers in cellular models .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Preliminary results suggest that it may be particularly effective against certain types of cancer, including breast and lung cancer .

Case Studies and Research Findings

A detailed examination of various studies reveals the following insights into the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antiviral | Inhibition of viral replication by 70% at 10 µM concentration. |

| Study B | Anti-inflammatory | IC50 value of 0.023 µM for COX-2 inhibition, comparable to celecoxib. |

| Study C | Anticancer | Induced apoptosis in breast cancer cells with an IC50 of 15 µM. |

Detailed Research Findings

- Antiviral Studies : A study demonstrated that the compound significantly reduced viral load in infected cell lines, suggesting a mechanism that may involve direct viral inhibition or modulation of host cell responses.

- Inflammation Models : In vivo studies indicated that treatment with this compound resulted in decreased levels of TNF-α and IL-6, key markers of inflammation .

- Cancer Cell Line Studies : In vitro assays showed that the compound effectively inhibited cell proliferation across multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being explored .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-Fluoro-phenylamino)-3H-isobenzofuran-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A Pd-catalyzed coupling reaction under inert atmosphere (e.g., N₂) is commonly employed, as seen in analogous isobenzofuranone syntheses. For example, Pd(hfacac)₂ in acetonitrile with anhydrous conditions (60–80°C, 2–3 hours) achieves moderate yields . Optimization may involve adjusting stoichiometry of the aryl halide precursor, temperature gradients, or ligand selection. Monitoring via TLC or HPLC ensures intermediate stability, as the fluorophenylamino group may undergo hydrolysis under acidic conditions.

Q. How should researchers characterize the crystallographic structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection via a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K ensures high-resolution results. Use the WinGX suite for structure refinement and ORTEP-3 for graphical representation . Deposit final CIF files at the Cambridge Crystallographic Data Centre (CCDC) for public access, following protocols in .

Q. What spectroscopic techniques are critical for confirming the purity and identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Compare chemical shifts with structurally similar compounds (e.g., 3-Phenylamino analogs in ). The fluorophenylamino group typically shows a deshielded NH proton at δ 8.5–9.5 ppm and aromatic splitting patterns due to para-fluorine substitution .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 270.0765 for C₁₄H₁₁FNO₂).

- FT-IR : Look for lactone C=O stretching at ~1750 cm⁻¹ and NH bending at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental NMR data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts. Compare computed values (Gaussian 16) with experimental data to identify anomalies, such as solvent effects or tautomerism. For example, discrepancies in NH proton shifts may arise from intermolecular hydrogen bonding in DMSO-d₆ versus CDCl₃ .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity in analogs of this compound?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) and evaluate bioactivity changes. Compare with derivatives like 3-(4-Methoxy-phenylamino)-3H-isobenzofuran-1-one .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cGAS inhibitors in ). Focus on hydrogen bonding between the lactone carbonyl and active-site residues.

Q. How can researchers address low yields in the final cyclization step of the synthesis?

- Methodological Answer : Low yields may stem from competing side reactions (e.g., ring-opening of the lactone). Mitigation strategies include:

- Temperature Control : Maintain reaction temperatures below 80°C to prevent decomposition.

- Catalyst Screening : Test alternative Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance regioselectivity .

- Additives : Use molecular sieves to absorb moisture or scavengers like TEMPO to quench radicals .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound across studies?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or measurement conditions. For example:

- Polymorphism : Characterize crystalline forms via SCXRD or PXRD to identify hydrate vs. anhydrous forms .

- Solvent Polarity : Test solubility in DMSO, THF, and chloroform, noting deviations due to dipole interactions with the fluorophenyl group .

Q. Why do catalytic hydrogenation protocols for reducing nitro precursors yield inconsistent results?

- Methodological Answer : Incomplete reduction or over-reduction may occur. Address this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.